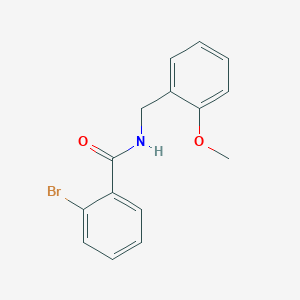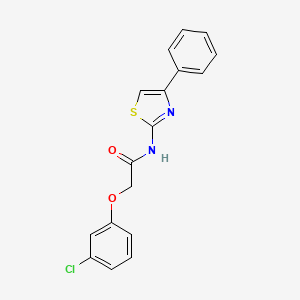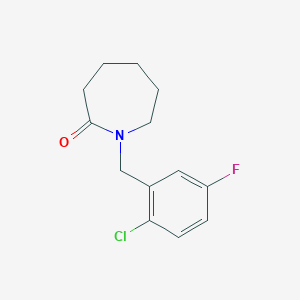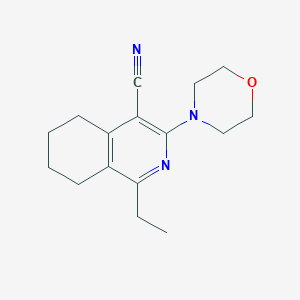![molecular formula C16H11N3OS B5518317 6-phenyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5518317.png)
6-phenyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related thieno[2,3-d]pyrimidin-4(3H)-ones has been explored through various methods. One notable approach is a one-step catalytic four-component reaction involving ketones, ethyl cyanoacetate, S8, and formamide, offering a green synthesis pathway for these compounds (Shi et al., 2018). This method is characterized by its step economy and simplified purification process.
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-ones has been thoroughly characterized using various spectroscopic techniques. In one study, a compound with a similar structure was fully characterized by 1H-, 13C-NMR, IR spectroscopy, mass-spectrometry, and elemental analysis, revealing its complex heterocyclic system (Noh et al., 2020).
Chemical Reactions and Properties
Thieno[2,3-d]pyrimidin-4(3H)-ones undergo various chemical reactions, leading to diverse derivatives with significant biological activity. For instance, reactions with Vilsmeier reagents produce formamidino compounds, while reactions with pyrrolidine under different conditions yield bisamides and other related compounds, demonstrating the chemical versatility of these molecules (Wagner et al., 1993).
Physical Properties Analysis
The physical properties of thieno[2,3-d]pyrimidin-4(3H)-ones and their derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in various environments. Detailed crystallographic analysis has provided insights into the molecule's conformation and intermolecular interactions, which are vital for its application in materials science and drug design (Hu et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of thieno[2,3-d]pyrimidin-4(3H)-ones are influenced by their molecular structure. Studies have shown that substitutions on the thieno[2,3-d]pyrimidine ring can significantly impact the molecule's electronic properties and, consequently, its chemical behavior. These properties are essential for the development of novel compounds with targeted biological activities (Ashalatha et al., 2007).
科学的研究の応用
Antioxidant Activity
Research has demonstrated the synthesis of thieno[2,3-d]pyrimidine derivatives showing significant in vitro antioxidant activity. Compounds with electron-donating substituents on the thienopyrimidine ring exhibited enhanced radical scavenging abilities, suggesting their potential as antioxidant agents (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012).
Antimicrobial and Anti-inflammatory Agents
A study on thieno[2,3-d]pyrimidine derivatives highlighted their significant antibacterial, antifungal, and anti-inflammatory activities. The incorporation of various groups into the heterocyclic ring system was found to enhance these biological activities, indicating their potential use in treating infections and inflammation (Tolba, El-Dean, Ahmed, & Hassanien, 2018).
Anticancer Activity
Several thieno[2,3-d]pyrimidines have been synthesized and screened for their anticancer activities. Notably, derivatives containing the thieno[2,3-d]pyrimidine scaffold have demonstrated significant activity against various carcinoma cell lines, suggesting their potential as therapeutic agents for cancer treatment (Snégaroff, Lassagne, Bentabed-Ababsa, Nassar, Ely, Hesse, Perspicace, Derdour, & Mongin, 2009).
Nonlinear Optical (NLO) Properties
Research into thieno[2,3-d]pyrimidine derivatives has also explored their potential in nonlinear optics (NLO). Studies have shown that certain derivatives exhibit considerable NLO properties, making them candidates for optoelectronic applications and high-tech devices (Hussain, Khan, Ibrahim, Khalid, Ali, Hussain, Saleem, Ahmad, Muhammad, Al‐Sehemi, & Sultan, 2020).
Synthesis and Characterization
The synthesis and characterization of thieno[2,3-d]pyrimidine derivatives have been a major area of interest, with studies focusing on their chemical structures, biological activities, and potential applications. These compounds have shown promising antibacterial and antifungal activities, indicating their usefulness in developing new antimicrobial agents (Mittal, Sarode, & Vidyasagar, 2011).
特性
IUPAC Name |
6-phenyl-3-pyrrol-1-ylthieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3OS/c20-16-13-10-14(12-6-2-1-3-7-12)21-15(13)17-11-19(16)18-8-4-5-9-18/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGDGLAAODVDOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)N=CN(C3=O)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-hydroxy-N'-[(2-methoxy-1-naphthyl)methylene]benzohydrazide](/img/structure/B5518239.png)


![N,N-dimethyl-1-{3-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]phenyl}ethanamine](/img/structure/B5518244.png)
![2-[4-(ethylsulfonyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B5518248.png)

![N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5518270.png)
![4-[2-(benzyloxy)benzoyl]-1,4-oxazepan-6-ol](/img/structure/B5518272.png)
![2-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B5518273.png)
![1-(2,3-dihydro-1H-inden-1-ylacetyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B5518280.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2,4-dichlorobenzamide](/img/structure/B5518300.png)
![N-ethyl-2-imino-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B5518312.png)
